3-(2,5-dimethoxyphenyl)-7-hydroxy-8-((4-methylpiperidin-1-yl)methyl)-2H-chromen-2-one
CAS No.: 864818-97-3
Cat. No.: VC4232615
Molecular Formula: C24H27NO5
Molecular Weight: 409.482
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 864818-97-3 |
|---|---|
| Molecular Formula | C24H27NO5 |
| Molecular Weight | 409.482 |
| IUPAC Name | 3-(2,5-dimethoxyphenyl)-7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]chromen-2-one |
| Standard InChI | InChI=1S/C24H27NO5/c1-15-8-10-25(11-9-15)14-20-21(26)6-4-16-12-19(24(27)30-23(16)20)18-13-17(28-2)5-7-22(18)29-3/h4-7,12-13,15,26H,8-11,14H2,1-3H3 |
| Standard InChI Key | SBBDYMCXIUOOQS-UHFFFAOYSA-N |
| SMILES | CC1CCN(CC1)CC2=C(C=CC3=C2OC(=O)C(=C3)C4=C(C=CC(=C4)OC)OC)O |
Introduction
Synthesis and Chemical Reactions
The synthesis of chromenone derivatives often involves condensation reactions between appropriate starting materials, such as phenols and aldehydes or ketones, in the presence of a catalyst. For 3-(2,5-dimethoxyphenyl)-7-hydroxy-8-((4-methylpiperidin-1-yl)methyl)-2H-chromen-2-one, the synthesis might involve a multi-step process including the formation of the chromenone ring and the introduction of the piperidine and methoxy groups.
Biological Activity
Chromenone derivatives are known for their diverse biological activities, including antioxidant, anti-inflammatory, and potential neuroprotective effects. Compounds with piperidine moieties may also exhibit affinity for various neurotransmitter receptors or transporters, similar to those described in studies involving piperidine-based compounds .
Data Table: Comparison with Similar Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Biological Activity |
|---|---|---|---|
| 7-hydroxy-3-(2-methoxyphenyl)-8-[(4-methylpiperidin-1-yl)methyl]-1-benzopyran-4-one | C23H25NO4 | 379.4 | Potential neuroprotective effects |
| 3-(2,5-dimethoxyphenyl)-7-hydroxy-8-((4-methylpiperidin-1-yl)methyl)-2H-chromen-2-one | Estimated: C25H29NO5 | Estimated: >400 | Potential antioxidant and neuroactive effects |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume